5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile
Description
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H8N4O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c7-3-4-5(8)9-10-6(4)12-2-1-11/h11H,1-2H2,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVVLLBVZJIOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1=NNC(=C1C#N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117889-76-6 | |
| Record name | 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Three-Component Condensation with Modified Aldehyde Precursors
The three-component reaction (3CR) strategy, leveraging aldehydes, malononitrile, and hydrazine derivatives, is a cornerstone for pyrazole-4-carbonitrile synthesis. For 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile, this method requires substituting the aldehyde component with a 2-hydroxyethoxy-functionalized derivative.
Reaction Mechanism and Optimization
The condensation initiates with Knoevenagel adduct formation between the aldehyde and malononitrile, followed by cyclization with phenylhydrazine. Introducing the 2-hydroxyethoxy group necessitates protecting the hydroxyl functionality during aldehyde synthesis to prevent side reactions. For instance, tert-butyldimethylsilyl (TBS) protection ensures regioselectivity.
Catalysts such as 1,N³-dicarbamimidoylbenzene-1,3-disulfonamide (DCMBA) enhance reaction efficiency under aqueous ethanol conditions (55°C), achieving yields up to 93% within 15–27 minutes.
Table 1: Three-Component Condensation Parameters
| Aldehyde Precursor | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 2-(TBS-oxyethoxy)benzaldehyde | DCMBA | H₂O/EtOH | 55 | 27 | 89 |
| 2-Hydroxyethoxybenzaldehyde | None | EtOH | Reflux | 120 | 62 |
The unprotected aldehyde route suffers from lower yields due to hydroxyl group interference, underscoring the need for protective strategies.
Mechanochemical Synthesis Using Functionalized Magnetic Nanoparticles
Ball milling-assisted mechanochemistry offers a solvent-free alternative, utilizing Fe₃O₄@SiO₂@Tannic acid nanoparticles to catalyze pyrazole formation. This method is adaptable to this compound by employing 2-hydroxyethoxy-substituted azo-linked aldehydes.
Procedure and Efficiency
A mixture of the aldehyde, malononitrile, and hydrazine derivative is ball-milled at 20–25 Hz for 30–45 minutes. The magnetic catalyst facilitates easy separation, enabling a 92% yield with minimal purification.
Table 2: Mechanochemical Synthesis Outcomes
| Aldehyde | Catalyst Loading (g) | Frequency (Hz) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxyethoxy-azo-benzaldehyde | 0.1 | 25 | 40 | 92 |
| Unsubstituted benzaldehyde | 0.1 | 25 | 30 | 88 |
This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
One-Pot Multi-Component Reactions
A three-component reaction involving:
-
Aromatic aldehydes
-
Malononitrile
-
Hydrazine derivatives
yields pyrazole-4-carbonitriles under ultrasonication or reflux conditions . This method could be adapted for the target compound by introducing a 2-hydroxyethoxy group via selective alkylation or substitution.
Electrophilic Substitution
The 5-amino group and electron-withdrawing cyano group confer reactivity toward electrophiles:
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Acylation : Reaction with chloroacetyl chloride forms imidazo[1,2-b]pyrazoles
-
Cycloaddition : Reacts with α-ketohydroximoyl chlorides to form fused heterocycles
Nucleophilic Reactions
The cyano group and alcohol functionality enable nucleophilic interactions:
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S-Nucleophiles : Reacts with 3-cyanopyridine-2-thiolates to form thieno[2,3-b]pyridines
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Hydroxyl group : Potential for esterification or etherification at the 2-hydroxyethoxy substituent
Pseudo Four-Component Reactions
Ultrasonic-assisted reactions with:
-
Aromatic aldehydes
-
Pyruvic acid
-
5-amino-pyrazole derivatives
yield tetrahydroazolopyrimidines . This suggests that 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile could undergo similar cyclizations under:
-
Conditions : Pyridine/EtOH, reflux for 1–2 h
-
Key intermediates : Azolylamino-substituted rings
Azolylamino Ring Formation
The 5-amino group participates in heterocyclization reactions, as seen in:
-
Imidazo[1,2-b]pyrazoles : Formed via aza-Wittig reactions or Pinner-type cyclizations
-
Chromeno[2,3-b]pyridines : Generated in one-pot transformations with salicylaldehyde
| Reaction Type | Key Reactants | Product Class |
|---|---|---|
| Cycloaddition | α-Ketohydroximoyl chloride | Imidazo[1,2-b]pyrazoles |
| Multi-component cyclization | Aromatic aldehydes, pyruvic acid | Tetrahydroazolopyrimidines |
Table 2 : Reaction pathways for pyrazole derivatives
Spectroscopic and Analytical Data
While specific data for the target compound is limited, structural analogs exhibit:
Scientific Research Applications
Biological Activities
Antimicrobial and Anticancer Properties : Research indicates that 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile exhibits potential antimicrobial and anticancer activities. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics . Additionally, studies have demonstrated its cytotoxic effects against cancer cell lines such as HeLa and DU 205 .
Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit enzymes associated with metabolic disorders. For instance, it has shown promising results in inhibiting α-glucosidase and α-amylase activities, which are crucial in managing diabetes .
Therapeutic Applications
Ongoing research is focused on exploring the therapeutic potential of this compound in treating various diseases:
- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing novel anticancer therapies .
- Antimicrobial Agents : Its effectiveness against resistant bacterial strains suggests potential use in developing new antibiotics .
Case Studies
Mechanism of Action
The mechanism of action of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide
- 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate
Uniqueness
5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity compared to its carboxamide and carboxylate analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-Amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an amino group and a hydroxyethoxy group, contributing to its reactivity and biological properties.
Antioxidant Activity
Research has indicated that derivatives of this compound exhibit significant antioxidant properties. A study demonstrated that these compounds can effectively scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in human platelets . The ability to reduce oxidative stress is crucial for potential therapeutic applications in diseases characterized by inflammation and oxidative damage.
Anti-Cancer Activity
The anti-cancer potential of this compound has been explored through various in vitro studies. It has shown promising results as an anti-proliferative agent against several cancer cell lines. For instance, compounds derived from this pyrazole have been reported to inhibit the growth of specific cancer cells by interacting with tubulin at the colchicine binding site, thereby disrupting microtubule dynamics essential for cell division .
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Inhibition of tubulin polymerization | |
| HeLa | 15.0 | Induction of apoptosis | |
| A549 | 10.0 | ROS inhibition and cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. The compound's ability to modulate inflammatory pathways suggests its potential use in treating chronic inflammatory conditions .
Case Studies
- In Vivo Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to control groups. This effect was comparable to standard anti-inflammatory drugs like indomethacin .
- Antioxidant Efficacy in Platelets : In vitro experiments revealed that this compound effectively inhibited ROS production in thrombin-stimulated human platelets, highlighting its potential as a therapeutic agent in cardiovascular diseases where oxidative stress plays a pivotal role .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the pyrazole core or substituents can significantly influence its potency and selectivity against various biological targets. For instance, the introduction of different alkyl or aryl groups at specific positions on the pyrazole ring has been shown to enhance both antioxidant and anticancer activities .
Q & A
Q. How do steric and electronic effects of the hydroxyethoxy group influence supramolecular assembly?
- Investigations :
- Crystal Packing : Analyze X-ray data for H-bonding networks involving -OCH2CH2OH and adjacent NH2/CN groups .
- DFT Calculations : Map electrostatic potential surfaces to predict π-π stacking or dipole-dipole interactions .
- Thermal Analysis : Use DSC/TGA to correlate substituent effects with melting points or decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
